molecular formula C8H13N5 B053813 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide CAS No. 119151-98-3

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide

Cat. No. B053813
M. Wt: 179.22 g/mol
InChI Key: YKNUPSMIPBOXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide (DMMP) is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II. It has also been found to inhibit the binding of certain proteins to DNA, which can lead to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological systems. However, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide also has some limitations. It is a highly reactive compound and can be toxic at high concentrations. Therefore, caution must be taken when handling and using 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide in lab experiments.

Future Directions

There are several future directions for research on 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its toxicity and potential side effects in more detail. Additionally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be further modified to create new derivatives with improved biological activity and reduced toxicity. Finally, 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide could be used in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide can be achieved through a multi-step process. The starting material for the synthesis is 2,3-dimethylpyrazine. The first step involves the conversion of 2,3-dimethylpyrazine to 2,3-dimethyl-5-nitropyrazine. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The final step involves the conversion of the amino group to an amidine group using a reagent such as cyanogen bromide.

Scientific Research Applications

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has been widely used in scientific research as a tool to study the function of various biological systems. It has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide has also been used in the development of new drugs and therapies for various diseases.

properties

CAS RN

119151-98-3

Product Name

5,6-Dimethyl-3-(methylamino)pyrazine-2-carboximidamide

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

5,6-dimethyl-3-(methylamino)pyrazine-2-carboximidamide

InChI

InChI=1S/C8H13N5/c1-4-5(2)13-8(11-3)6(12-4)7(9)10/h1-3H3,(H3,9,10)(H,11,13)

InChI Key

YKNUPSMIPBOXGT-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C(=N)N)NC)C

Canonical SMILES

CC1=C(N=C(C(=N1)C(=N)N)NC)C

Origin of Product

United States

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